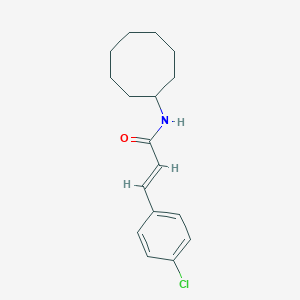
3-(4-chlorophenyl)-N-cyclooctylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-cyclooctylacrylamide is an organic compound belonging to the class of cinnamic acid derivatives It is characterized by the presence of a chlorophenyl group and a cyclooctyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-cyclooctylacrylamide typically involves the reaction of 4-chlorobenzaldehyde with cyclooctylamine in the presence of a base, followed by the addition of an appropriate acylating agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-cyclooctylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-chlorophenyl)-N-cyclooctylacrylamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-cyclooctylacrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)-2-phenyl-2-propenoic acid
- (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
- (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
3-(4-chlorophenyl)-N-cyclooctylacrylamide is unique due to the presence of the cyclooctyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C17H22ClNO |
|---|---|
Molecular Weight |
291.8g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-cyclooctylprop-2-enamide |
InChI |
InChI=1S/C17H22ClNO/c18-15-11-8-14(9-12-15)10-13-17(20)19-16-6-4-2-1-3-5-7-16/h8-13,16H,1-7H2,(H,19,20)/b13-10+ |
InChI Key |
VLBSLJCQPKJNLY-JLHYYAGUSA-N |
SMILES |
C1CCCC(CCC1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Isomeric SMILES |
C1CCCC(CCC1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















